molecular formula C20H23ClN2O6S2 B10938209 N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1-(methylsulfonyl)piperidine-4-carboxamide

N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B10938209
M. Wt: 487.0 g/mol
InChI Key: DJTRESMMWZLIOZ-UHFFFAOYSA-N
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Description

N~4~-{3-[(4-CHLOROPHENYL)SULFONYL]-5-METHOXYPHENYL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of multiple functional groups, such as sulfonyl and methoxy groups, contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-{3-[(4-CHLOROPHENYL)SULFONYL]-5-METHOXYPHENYL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of key intermediates through reactions such as esterification, hydrazination, and cyclization . For instance, the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination and cyclization, can yield intermediate compounds that are further modified to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~4~-{3-[(4-CHLOROPHENYL)SULFONYL]-5-METHOXYPHENYL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, converting them to thiols or sulfides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N~4~-{3-[(4-CHLOROPHENYL)SULFONYL]-5-METHOXYPHENYL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its diverse reactivity makes it valuable for developing new chemical entities.

    Biology: In biological research, the compound can be used to study the effects of sulfonyl and methoxy groups on biological systems. It may also serve as a probe for investigating enzyme activities.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-{3-[(4-CHLOROPHENYL)SULFONYL]-5-METHOXYPHENYL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl and methoxy groups can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-{3-[(4-CHLOROPHENYL)SULFONYL]-5-METHOXYPHENYL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and methoxy groups allows for versatile interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H23ClN2O6S2

Molecular Weight

487.0 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C20H23ClN2O6S2/c1-29-17-11-16(22-20(24)14-7-9-23(10-8-14)30(2,25)26)12-19(13-17)31(27,28)18-5-3-15(21)4-6-18/h3-6,11-14H,7-10H2,1-2H3,(H,22,24)

InChI Key

DJTRESMMWZLIOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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